molecular formula C7H6N4O2 B1279154 1-(Azidomethyl)-4-nitrobenzene CAS No. 17271-88-4

1-(Azidomethyl)-4-nitrobenzene

Cat. No.: B1279154
CAS No.: 17271-88-4
M. Wt: 178.15 g/mol
InChI Key: CBJPXFJWGZHREB-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-nitrobenzene is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzene ring substituted with a nitro group (-NO₂)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of toluene to produce 4-nitrotoluene, followed by the conversion of the methyl group to a chloromethyl group using chloromethyl methyl ether and a Lewis acid catalyst. The final step involves the substitution of the chlorine atom with an azide group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azide compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes (Huisgen cycloaddition).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF under reflux conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as peroxides.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Aminobenzene Derivatives: Formed from the reduction of the nitro group.

    Nitrene Intermediates: Formed from the oxidation of the azide group.

Scientific Research Applications

1-(Azidomethyl)-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the development of polymers and materials with specific properties, such as enhanced thermal stability and reactivity.

    Biological Research: Employed in the study of enzyme mechanisms and as a precursor for bioorthogonal labeling reagents.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of triazole-based compounds with antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-4-nitrobenzene involves its reactivity due to the presence of the azide and nitro groups. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their stability and biological activity. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways. The compound’s reactivity makes it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

    1-(Azidomethyl)-4-ethenylbenzene: Contains an ethenyl group instead of a nitro group, showing different reactivity patterns.

    4-(Azidomethyl)benzonitrile: Contains a nitrile group, which affects its chemical behavior and applications.

    1-(Azidomethyl)-5H-tetrazole: A structurally similar compound with a tetrazole ring, used in energetic materials.

Uniqueness: 1-(Azidomethyl)-4-nitrobenzene is unique due to the combination of the azide and nitro groups, which impart distinct reactivity and make it suitable for a wide range of applications in organic synthesis, material science, and medicinal chemistry. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-(azidomethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-10-9-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJPXFJWGZHREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456538
Record name p-Nitrobenzazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17271-88-4
Record name p-Nitrobenzazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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